Topisolon

Description

Propriétés

IUPAC Name |

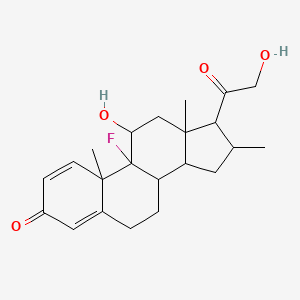

9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSBHGCDBMOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859356 | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Profile of Desoximetasone: An In-depth Technical Guide for Dermatological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoximetasone (B1670307) is a potent synthetic topical corticosteroid with well-established anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] As a member of the glucocorticoid class, it is a cornerstone in the treatment of various dermatological conditions, including psoriasis, eczema, and atopic dermatitis.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of desoximetasone, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, to support ongoing dermatological research and drug development.

Mechanism of Action

Desoximetasone exerts its therapeutic effects primarily through its interaction with intracellular glucocorticoid receptors (GR).[2] Upon topical application, desoximetasone penetrates the skin and binds to these receptors within the cytoplasm of keratinocytes and other skin cells.[2][5] This binding event initiates a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins. The activated desoximetasone-GR complex then translocates into the nucleus.[2][5]

Within the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The desoximetasone-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, leading to the synthesis of proteins such as lipocortins. These proteins, in turn, inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade, thereby reducing the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][5]

-

Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these transcription factors from promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8]

The culmination of these genomic effects is a potent suppression of the inflammatory and immune responses in the skin, alleviating symptoms like erythema, edema, and pruritus.[2]

Pharmacodynamics

The primary pharmacodynamic effects of desoximetasone in the skin are its anti-inflammatory, antipruritic, and vasoconstrictive actions.[1][9] The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching (pallor) induced by the drug. Desoximetasone is classified as a high to super-high potency corticosteroid.[10][11]

Pharmacokinetics: Dermal Penetration and Metabolism

The extent of percutaneous absorption of desoximetasone is influenced by several factors, including the integrity of the epidermal barrier, the vehicle formulation, and the use of occlusive dressings.[3][9] Inflammation and other disease processes that disrupt the stratum corneum can increase the absorption of the drug.[9] Once absorbed, desoximetasone is metabolized primarily in the liver and excreted by the kidneys.[9]

Quantitative Data

The following tables summarize key quantitative data regarding the potency, skin penetration, and clinical efficacy of desoximetasone.

Table 1: Potency and Receptor Binding of Desoximetasone

| Parameter | Value/Classification | Reference |

| Glucocorticoid Receptor Binding Affinity | High (Specific Kd or IC50 values not readily available in public literature) | [12][13][14] |

| Anti-inflammatory Potency (in vitro) | High (Specific IC50 values for cytokine inhibition not readily available in public literature) | [1][2] |

| Vasoconstrictor Potency Classification (US System) | Class I/II (Super-high to High Potency) | [10][15] |

Table 2: Skin Penetration of Desoximetasone Formulations

| Formulation | Skin Layer | Deposition (µg/mg of tissue) after 36h | Flux Rate | Reference |

| 0.25% Cream | Epidermis | 0.5 ± 0.1 | Significantly higher flux from 14h to 18h compared to ointment | [16] |

| Dermis | 0.02 ± 0.003 | [16] | ||

| 0.25% Ointment | Epidermis | 0.7 ± 0.2 | Slower initial flux compared to cream | [16] |

| Dermis | 0.02 ± 0.003 | [16] | ||

| 0.05% in designed formulation | Murine Skin | N/A | Slower flux than 0.25% ointment | |

| 0.25% Ointment | Murine Skin | N/A | Two times faster flux than 0.05% in designed formulation |

Table 3: Clinical Efficacy of Desoximetasone in Plaque Psoriasis

| Study | Formulation | Duration | Key Efficacy Endpoint | Result | Reference |

| Phase 3 (Pooled Data) | 0.25% Spray | 28 days | Clinical Success (PGA of 0 or 1) | 30% (Desoximetasone) vs. 5% (Vehicle), p=0.0003 | [3] |

| Treatment Success (TLSS of 0 or 1) | 39% (Desoximetasone) vs. 7% (Vehicle), p<0.0001 | [3] | |||

| Mean % BSA Change from Baseline | -2.2 ± 3.8 (Desoximetasone) vs. -0.37 ± 2.0 (Vehicle), p=0.0011 | [3] | |||

| Observational Study | 0.25% Spray | 4 weeks | Mean PGA Decrease | 54.8% | [1] |

| Mean PSSI Decrease | 82.4% | [1] |

Table 4: Clinical Efficacy of Desoximetasone in Atopic Dermatitis

| Study | Formulation | Duration | Key Efficacy Endpoint | Result | Reference |

| Pilot Study | 0.25% Spray | 4 weeks | Significant reduction in IGA, pruritus, and VAS assessment of pruritus | Significant reduction within 1 week, sustained for 4 weeks |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

-

Principle: This assay determines the affinity of a test compound (desoximetasone) for the glucocorticoid receptor (GR) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the receptor.

-

Methodology:

-

Preparation of Cytosolic Extract: Cells expressing GR (e.g., human keratinocytes or A549 cells) are cultured and harvested. A cytosolic extract containing the GR is prepared by homogenization and ultracentrifugation.

-

Binding Reaction: A constant concentration of the cytosolic extract and the radiolabeled glucocorticoid are incubated with increasing concentrations of unlabeled desoximetasone.

-

Incubation: The mixture is incubated at 4°C to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.[9]

-

Quantification: The radioactivity of the supernatant, which contains the radioligand-GR complex, is measured using a scintillation counter.[9]

-

Data Analysis: The concentration of desoximetasone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.[9]

-

McKenzie-Stoughton Vasoconstrictor Assay

-

Principle: This in vivo assay assesses the potency of a topical corticosteroid by measuring the degree of skin blanching (vasoconstriction) it produces on healthy human skin.[3]

-

Methodology:

-

Subject Selection: Healthy volunteers with normal skin are selected.

-

Application of Test Formulations: Small, defined areas on the forearms of the subjects are marked. The desoximetasone formulation and a vehicle control are applied to these sites.

-

Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6 hours).

-

Assessment: After removal of the formulation and dressing, the degree of skin blanching at each site is visually assessed at various time points by trained observers using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching). Chromameter readings can also be used for a more objective measurement of skin color change.[11]

-

Data Analysis: The blanching scores are plotted against time, and the area under the curve (AUC) can be calculated to compare the potency of different formulations.[9]

-

In Vitro Release Testing (IVRT)

-

Principle: IVRT measures the rate and extent of drug release from a semi-solid formulation through a synthetic membrane into a receptor solution using a vertical diffusion cell (Franz cell).[4]

-

Methodology:

-

Apparatus: A vertical diffusion cell with a donor and a receptor chamber is used.[4]

-

Membrane: An inert, synthetic membrane (e.g., cellulose (B213188) acetate) is placed between the two chambers.

-

Receptor Solution: The receptor chamber is filled with a suitable solvent in which the drug is soluble and stable. The solution is maintained at a constant temperature (typically 32°C) and stirred.[12]

-

Dosing: A precise amount of the desoximetasone formulation is applied to the membrane in the donor chamber.[12]

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution.

-

Quantification: The concentration of desoximetasone in the samples is determined using a validated analytical method, such as HPLC.

-

Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is calculated from the slope of the linear portion of the plot.

-

In Vitro Permeation Testing (IVPT)

-

Principle: IVPT measures the permeation of a drug from a topical formulation through excised human or animal skin into a receptor solution, providing an indication of its potential for in vivo absorption.

-

Methodology:

-

Apparatus: A Franz diffusion cell is used.[16]

-

Skin Membrane: A section of excised human or animal skin (e.g., human cadaver skin) of a specific thickness is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[16]

-

Receptor Solution: The receptor chamber is filled with a physiologically relevant buffer, maintained at 32°C, and stirred.

-

Dosing: The desoximetasone formulation is applied to the surface of the skin in the donor chamber.[16]

-

Sampling and Quantification: Samples are collected from the receptor solution at various time points and analyzed for desoximetasone concentration, typically by LC-MS/MS.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp). At the end of the experiment, the skin can be sectioned to determine the amount of drug retained in the epidermis and dermis.[16]

-

Clinical Trial Protocol for Plaque Psoriasis

-

Study Design: A multicenter, double-blind, randomized, vehicle-controlled, parallel-group study.[3]

-

Patient Population: Adult patients (≥18 years) with a clinical diagnosis of stable, moderate to severe plaque psoriasis.[3]

-

Inclusion Criteria: Typically includes a Physician's Global Assessment (PGA) score of 3 (moderate) or 4 (severe), a certain percentage of body surface area (%BSA) affected (e.g., ≥10%), and a minimum Total Lesion Severity Score (TLSS) for a target lesion.

-

Exclusion Criteria: May include pregnancy, certain comorbidities, and recent use of other psoriasis treatments.

-

Treatment Regimen: Patients are randomized to receive either desoximetasone formulation or a matching vehicle, applied topically to the affected areas (e.g., twice daily) for a specified duration (e.g., 28 days).[3]

-

Efficacy Assessments:

-

Primary Endpoints:

-

Secondary Endpoints: Mean change from baseline in PGA, TLSS, and %BSA affected.

-

-

Safety Assessments: Monitoring and recording of all adverse events, particularly local skin reactions at the application site.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of desoximetasone and typical experimental workflows.

Caption: Glucocorticoid Receptor Signaling Pathway of Desoximetasone.

Caption: A typical experimental workflow for evaluating a topical corticosteroid.

Caption: Logical flow from drug application to clinical effect.

Conclusion

Desoximetasone remains a valuable therapeutic agent in dermatology due to its high potency and well-characterized pharmacological profile. A thorough understanding of its mechanism of action at the molecular level, coupled with robust in vitro and in vivo evaluation, is crucial for the development of new and improved topical formulations. This guide provides a foundational resource for researchers and scientists, summarizing the key pharmacological data and experimental methodologies essential for advancing dermatological research and therapy. Further research to elucidate specific quantitative measures of receptor binding and in vitro anti-inflammatory potency would further enhance our understanding of this important topical corticosteroid.

References

- 1. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Choosing Topical Corticosteroids | AAFP [aafp.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. benchchem.com [benchchem.com]

- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. benchchem.com [benchchem.com]

- 11. gpnotebook.com [gpnotebook.com]

- 12. Efficacy and Safety of Desoximetasone 0.25% Spray in Adult Atopic Dermatitis Subjects: Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Desoximetasone 0.25% Spray in Adult Atopic Dermatitis Subjects: Pilot Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 14. benchchem.com [benchchem.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]

An In-depth Technical Guide on Topisolon (Desoximetasone) Signaling Pathways in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topisolon, with its active ingredient desoximetasone (B1670307), is a potent topical corticosteroid widely prescribed for inflammatory dermatoses. Its therapeutic efficacy is primarily attributed to its modulation of signaling pathways within keratinocytes, the predominant cell type in the epidermis. This technical guide provides a comprehensive overview of the core signaling mechanisms of desoximetasone in keratinocytes, focusing on its anti-inflammatory and anti-proliferative effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Desoximetasone is a synthetic glucocorticoid that exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately alter gene expression, leading to the suppression of inflammation and inhibition of cellular proliferation. Understanding these intricate signaling pathways at the molecular level is crucial for the development of more targeted and effective dermatological therapies.

Core Signaling Pathways of Desoximetasone in Keratinocytes

The primary mechanism of action of desoximetasone in keratinocytes involves the genomic pathway mediated by the glucocorticoid receptor. This can be broadly categorized into transactivation and transrepression.

Glucocorticoid Receptor (GR) Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP90 and HSP70.

-

Ligand Binding: Desoximetasone, being lipophilic, readily penetrates the keratinocyte cell membrane and binds to the ligand-binding domain of the GR.

-

Conformational Change and Dissociation: This binding induces a conformational change in the GR, leading to its dissociation from the HSP complex.

-

Nuclear Translocation: The activated GR-desoximetasone complex then translocates into the nucleus.

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the activated GR dimerizes and modulates gene expression through two principal mechanisms:

-

Transactivation: The GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory genes.

-

Transrepression: The GR monomers can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This interaction does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Non-Genomic Mechanisms

Emerging evidence suggests that a fraction of GR may be localized to the plasma membrane of keratinocytes, mediating rapid, non-genomic effects. These mechanisms are less well-characterized but are thought to involve interactions with other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Effects of Glucocorticoids on Keratinocyte Gene and Protein Expression

The following tables summarize the quantitative effects of glucocorticoids on key inflammatory and proliferation markers in keratinocytes. While specific data for desoximetasone is limited in publicly available literature, data from other potent glucocorticoids like dexamethasone (B1670325) and halometasone (B1672925) provide valuable insights into the expected effects.

Table 1: Effect of Glucocorticoids on Inflammatory Gene Expression in Keratinocytes

| Gene | Glucocorticoid | Cell Type | Fold Change (mRNA) | Citation |

| CCL20 | Dexamethasone | Primary Human Keratinocytes | > 2-fold increase | [1] |

| CCL20 | Halometasone | Murine Skin | ~2.5-fold increase | [1] |

| IL-1β | Halometasone | Murine Skin | ~40% decrease | [1] |

| IL-6 | Dexamethasone | TNF-α/IFNγ-stimulated Primary Human Keratinocytes | Significant decrease | [2] |

| IL-8 | Dexamethasone | TNF-α/IFNγ-stimulated Primary Human Keratinocytes | Significant decrease | [2] |

| TNF-α | Dexamethasone | TNF-α/IFNγ-stimulated Primary Human Keratinocytes | Significant decrease | [2] |

Table 2: Effect of Glucocorticoids on Keratinocyte Proliferation Markers

| Marker | Glucocorticoid | Cell Type | Effect | Citation |

| Ki-67 | Dexamethasone | HaCaT Cells | Decreased number of Ki67(+) cells | [3] |

| PCNA | Not Specified | Human Keratinocytes | Expression correlates with proliferating state | [4] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: Genomic signaling pathway of this compound in keratinocytes.

Caption: Workflow for RT-qPCR analysis of gene expression.

Caption: Workflow for Western blot analysis of GR phosphorylation.

Detailed Experimental Protocols

RT-qPCR for Inflammatory Gene Expression in Human Keratinocytes

This protocol is adapted from standard procedures for quantitative gene expression analysis.[1][5]

1. Cell Culture and Treatment:

- Culture primary human epidermal keratinocytes or HaCaT cells in appropriate keratinocyte growth medium.

- Seed cells in 6-well plates and grow to 70-80% confluency.

- Treat cells with desired concentrations of desoximetasone (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

2. RNA Extraction:

- Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

- Isolate total RNA using a silica-based column kit or phenol-chloroform extraction.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.

4. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., IL-6, IL-8, TNF-α) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

- Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

- Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

5. Data Analysis:

- Determine the cycle threshold (Ct) values for each gene.

- Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.

Western Blot for Phosphorylated Glucocorticoid Receptor (p-GR)

This protocol is a general guideline for detecting phosphorylated GR.[6][7][8]

1. Cell Culture and Treatment:

- Culture keratinocytes as described in the RT-qPCR protocol.

- Treat cells with desoximetasone (e.g., 100 nM) for a short time course (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.

2. Cell Lysis:

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

- Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated GR (e.g., anti-phospho-GR Ser211) overnight at 4°C.[6]

- Wash the membrane with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

- To normalize for protein loading, strip the membrane and re-probe with an antibody for total GR or a housekeeping protein like β-actin or GAPDH.

- Quantify band intensities using densitometry software.

Keratinocyte Proliferation Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10]

1. Cell Seeding:

- Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

- Treat cells with various concentrations of desoximetasone for 24-72 hours. Include a vehicle control.

3. MTT Incubation:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

4. Solubilization:

- Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

- Subtract the background absorbance (from wells with medium only).

- Express the results as a percentage of the vehicle-treated control to determine the effect of desoximetasone on cell proliferation.

Conclusion

This compound (desoximetasone) exerts its potent anti-inflammatory and anti-proliferative effects in keratinocytes primarily through the genomic pathway involving the glucocorticoid receptor. By modulating the expression of a wide array of genes, it effectively suppresses the inflammatory cascade and controls hyperproliferation, which are hallmarks of many dermatological conditions. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers and drug development professionals aiming to further elucidate the molecular mechanisms of glucocorticoids and to develop novel therapeutic strategies for skin diseases. Further research is warranted to obtain more specific quantitative data on the effects of desoximetasone on a broader range of molecular targets within keratinocytes.

References

- 1. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chondrex.com [chondrex.com]

- 4. Expression of proliferating cell nuclear antigen/cyclin in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 定量PCRの基礎 [sigmaaldrich.com]

- 6. Phospho-Glucocorticoid Receptor (Ser211) Antibody (#4161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-Glucocorticoid Receptor (Ser211) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchhub.com [researchhub.com]

molecular targets of desoximetasone in immune cells

An In-depth Technical Guide to the Molecular Targets of Desoximetasone (B1670307) in Immune Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Desoximetasone is a potent synthetic topical corticosteroid belonging to the glucocorticoid class of steroid hormones, utilized primarily for its significant anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2] Its therapeutic efficacy in treating inflammatory dermatoses stems from its interaction with a complex network of molecular targets within immune cells. This document provides a detailed examination of these targets, the signaling pathways modulated by desoximetasone, and its effects on various immune cell populations. It outlines the core genomic and non-genomic mechanisms of action, presents quantitative data on glucocorticoid activity, and details the experimental protocols used to elucidate these interactions.

Core Molecular Target: The Glucocorticoid Receptor (GR)

The primary molecular target of desoximetasone, like all glucocorticoids, is the intracellular Glucocorticoid Receptor (GR, also known as NR3C1).[1] The GR is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily, expressed in nearly all human cells, and plays a pivotal role in regulating immune responses, metabolism, and development.

The classical mechanism of GR activation proceeds as follows:

-

Ligand Binding: Being lipophilic, desoximetasone diffuses across the cell membrane and binds to the GR located in the cytoplasm. The inactive GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation ready for ligand binding.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated heat shock proteins.[1]

-

Dimerization and Nuclear Import: The activated ligand-receptor complexes dimerize and translocate into the nucleus, where they modulate the transcription of target genes.[1]

Genomic Mechanisms of Action: Transactivation and Transrepression

Once in the nucleus, the desoximetasone-GR complex exerts its effects primarily through two genomic mechanisms: transactivation and transrepression.

Transactivation: Upregulation of Anti-inflammatory Genes

The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This binding typically enhances the rate of gene transcription, leading to the increased production of anti-inflammatory proteins. Key genes transactivated by glucocorticoids include:

-

Inhibitor of κB (IκBα): A critical inhibitor of the pro-inflammatory transcription factor NF-κB. Increased IκBα synthesis sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory genes.

-

MAPK Phosphatase-1 (MKP-1): A dual-specificity phosphatase that dephosphorylates and inactivates members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 and JNK, thereby shutting down inflammatory signaling cascades.

-

Glucocorticoid-Induced Leucine Zipper (GILZ): An anti-inflammatory protein that interferes with multiple signaling pathways, including those of NF-κB and AP-1.

Transrepression: Inhibition of Pro-inflammatory Transcription Factors

Transrepression is considered the principal mechanism behind the anti-inflammatory effects of glucocorticoids. Instead of binding directly to DNA, the desoximetasone-GR monomer interacts directly with pro-inflammatory transcription factors, such as:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation.

-

Activator Protein-1 (AP-1): Another key transcription factor involved in immune cell activation.

This protein-protein interaction, often referred to as "tethering," prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1]

Key Signaling Pathways Modulated by Desoximetasone

By engaging the Glucocorticoid Receptor, desoximetasone critically interferes with major intracellular signaling pathways that drive inflammation in immune cells.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory responses. Desoximetasone suppresses this pathway through multiple mechanisms:

-

Upregulation of IκBα: As a primary mechanism, the GR transactivates the NFKBIA gene, leading to increased synthesis of the IκBα protein. IκBα binds to NF-κB dimers in the cytoplasm, masking their nuclear localization signals and effectively trapping them in an inactive state.

-

Direct Repression: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its transcriptional activity.

Inhibition of MAP Kinase (MAPK) Pathways

MAPK pathways (including p38, ERK, and JNK) are crucial for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Dexamethasone (B1670325) has been shown to cause sustained expression of MAPK Phosphatase 1 (MKP-1). MKP-1 dephosphorylates and inactivates p38 MAPK, which is known to stabilize the mRNAs of several pro-inflammatory genes, thereby reducing their expression post-transcriptionally.

Inhibition of Phospholipase A2 and the Arachidonic Acid Cascade

Desoximetasone also suppresses inflammation by inhibiting the enzyme phospholipase A2 (PLA2).[1] This is achieved indirectly through the GR-mediated induction of inhibitory proteins called lipocortins (or annexins). Lipocortins block the action of PLA2, preventing the release of arachidonic acid from cell membrane phospholipids. This action halts the downstream synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[1]

Effects on Specific Immune Cell Types

Desoximetasone exerts distinct effects across the spectrum of immune cells.

-

Monocytes and Macrophages: As key cells in the innate immune response, monocytes and macrophages are major targets. Desoximetasone potently inhibits their activation, migration, and effector functions. It significantly reduces the production and secretion of pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and the chemokine CCL2.[1] In some contexts, dexamethasone has been shown to increase the production of reactive oxygen species (ROS) by anti-inflammatory (M2) macrophages, enhancing their T-cell suppressive capacity.

-

T Lymphocytes: Desoximetasone broadly suppresses T-cell mediated immunity. It inhibits T-cell proliferation and activation following T-cell receptor (TCR) engagement. It also curtails the production of key cytokines such as IL-2, IL-4, and IFN-γ, thereby affecting the differentiation and function of T helper (Th1, Th2, Th17) subsets.

-

Other Immune Cells: The effects extend to B lymphocytes, where proliferation is inhibited, and eosinophils, where function is decreased.

Quantitative Data on Glucocorticoid Activity

Quantitative data for desoximetasone specifically is limited in publicly accessible literature. Therefore, data from dexamethasone, a closely related and extensively studied potent glucocorticoid, is presented here as a representative model for high-potency glucocorticoid interactions with molecular targets in immune cells.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Kd or Ki (nM) | Assay Method | Cell/System | Reference |

|---|---|---|---|---|

| Dexamethasone | 5.5 (Ki) | Radioligand Binding | Rat Liver Cytosol | [3] |

| Dexamethasone | 3.4 - 10 (IC50) | Radioligand Binding / Fluorescence Polarization | Recombinant GR | [3] |

| Triamcinolone Acetonide | 1.5 (IC50) | Radioligand Binding | Recombinant GR | [3] |

| Triamcinolone Acetonide | 3.2 (Ki) | Fluorescence Polarization | Ancestral GR LBD | [4] |

| Prednisolone | 1.5 (Ki) | Radioligand Binding | Recombinant GR |[3] |

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity. IC50 here represents the concentration required to displace 50% of a radiolabeled ligand.

Table 2: Functional Inhibition of Immune Cell Responses by Dexamethasone

| Response Measured | IC50 Value | Immune Cell Type | Stimulus | Reference |

|---|---|---|---|---|

| Lymphocyte Proliferation | < 10-8 M | Human PBMCs | Concanavalin A | [5] |

| IL-9 mRNA Expression | 4 nM | Human PBMCs | OKT3 | [6] |

| IL-6 Production | ~10 nM | Human Alveolar Macrophages | LPS | [7] |

| TNF-α Production | ~30 nM | Human Alveolar Macrophages | LPS | [7] |

| IL-8 Production | ~300 nM | Human Alveolar Macrophages | LPS |[7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Detailed Methodologies for Key Experiments

The investigation of desoximetasone's molecular targets relies on a suite of established biochemical and cell-based assays.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Radioligand)

-

Objective: To determine the binding affinity (Ki) of desoximetasone for the GR.

-

Principle: This assay measures the ability of unlabeled desoximetasone to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.

-

Methodology:

-

Receptor Preparation: Prepare a source of GR, typically from cell cytosol (e.g., rat liver) or using purified recombinant GR protein.

-

Incubation: Incubate the GR preparation with a fixed, low concentration of [3H]dexamethasone and varying concentrations of unlabeled desoximetasone.

-

Separation: After reaching equilibrium, separate the bound radioligand from the free radioligand. This is commonly done by adding a charcoal-dextran slurry (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor (desoximetasone) concentration. The IC50 value is determined from the resulting sigmoidal curve and converted to a Ki value using the Cheng-Prusoff equation.

-

NF-κB Reporter Gene Assay (Luciferase Assay)

-

Objective: To quantify the inhibitory effect of desoximetasone on NF-κB transcriptional activity.

-

Principle: This assay uses a cell line that has been engineered to express the enzyme luciferase under the control of a promoter containing multiple NF-κB binding sites. Activation of NF-κB leads to luciferase production, which can be measured by the light produced upon addition of its substrate, luciferin.

-

Methodology:

-

Cell Culture: Plate cells stably or transiently transfected with the NF-κB luciferase reporter construct (e.g., HEK293, A549, or HeLa cells).[8][9]

-

Treatment: Pre-treat the cells with varying concentrations of desoximetasone for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus (e.g., TNF-α or LPS) and incubate for an additional period (e.g., 6-8 hours).[8][10]

-

Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase.

-

Luminescence Measurement: Add a luciferin-containing assay reagent to the cell lysate and immediately measure the light output (luminescence) using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control (e.g., total protein concentration) and plot the percentage of inhibition of stimulus-induced activity versus desoximetasone concentration to determine the IC50.

-

References

- 1. What is the mechanism of Desoximetasone? [synapse.patsnap.com]

- 2. Desoximetasone | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. db.cngb.org [db.cngb.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Desoximetasone and the Glucocorticoid Receptor: An In-depth Analysis of Binding Affinity

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic corticosteroid, desoximetasone (B1670307), for the glucocorticoid receptor (GR). It delves into the molecular interactions that govern its therapeutic efficacy, offering detailed experimental protocols for assessing receptor binding and presenting comparative quantitative data. This document is intended to serve as a valuable resource for professionals engaged in dermatological and anti-inflammatory drug research and development.

Introduction: The Glucocorticoid Receptor Signaling Pathway

Desoximetasone, a potent topical corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor.[] The GR is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. The canonical signaling pathway is initiated by the binding of a glucocorticoid, such as desoximetasone, to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones.

Upon ligand binding, the GR undergoes a conformational change, leading to its dissociation from the chaperone protein complex. This activated ligand-receptor complex then translocates to the nucleus. Within the nucleus, the complex can modulate gene expression through several mechanisms. It can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating the transcription of anti-inflammatory proteins. Alternatively, the complex can interact with other transcription factors to repress the expression of pro-inflammatory genes.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a corticosteroid for the GR is a critical determinant of its potency. This affinity is often expressed as a relative binding affinity (RBA) compared to a standard glucocorticoid, typically dexamethasone (B1670325). A higher RBA value indicates a greater affinity for the receptor.

The following table summarizes the relative binding affinity of desoximetasone in comparison to other commonly used corticosteroids.

| Corticosteroid | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Desoximetasone | 187 |

| Hydrocortisone | 10 |

| Triamcinolone Acetonide | 186 |

| Betamethasone 17-valerate | 500 |

| Mometasone Furoate | 2180 |

| Fluticasone Propionate | 1800 |

¹ Relative to Dexamethasone = 100. Data compiled from various sources for comparative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity of desoximetasone for the glucocorticoid receptor can be achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled desoximetasone to compete with a radiolabeled glucocorticoid, such as [³H]dexamethasone, for binding to the GR.

Materials and Reagents

-

Human glucocorticoid receptor (recombinant or from cell lysates)

-

[³H]dexamethasone (radioligand)

-

Unlabeled desoximetasone

-

Unlabeled dexamethasone (for non-specific binding determination)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (for separation of bound and free radioligand)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Assay Procedure

-

Preparation of Reagents: Prepare serial dilutions of unlabeled desoximetasone and a high concentration of unlabeled dexamethasone for determining non-specific binding. Prepare the GR-containing solution and the [³H]dexamethasone solution in binding buffer.

-

Binding Reaction: In a 96-well microplate, add the GR preparation, a fixed concentration of [³H]dexamethasone, and varying concentrations of unlabeled desoximetasone. Include wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the microplate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each well to adsorb the free [³H]dexamethasone. Incubate for a short period (e.g., 10 minutes) with occasional mixing.

-

Centrifugation: Centrifuge the microplate to pellet the charcoal-bound radioligand.

-

Quantification: Carefully transfer the supernatant, containing the GR-bound [³H]dexamethasone, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the desoximetasone concentration. The IC₅₀ value (the concentration of desoximetasone that inhibits 50% of the specific binding of [³H]dexamethasone) can be determined from the resulting dose-response curve. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The binding affinity of desoximetasone for the glucocorticoid receptor is a key factor in its therapeutic potency. This guide has provided a detailed overview of the GR signaling pathway, comparative quantitative binding data, and a robust experimental protocol for the assessment of receptor affinity. The provided information and methodologies are intended to support further research and development in the field of corticosteroid-based therapies. The use of standardized and well-defined assays, such as the competitive radioligand binding assay, is crucial for the accurate characterization and comparison of the pharmacological profiles of new and existing glucocorticoid compounds.

References

Preclinical Profile of Desoximetasone: Investigating Therapeutic Potential in Novel Dermatoses

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Desoximetasone (B1670307), a potent synthetic topical corticosteroid, is well-established in the treatment of various inflammatory dermatoses such as psoriasis and atopic dermatitis. Its therapeutic efficacy is attributed to its broad anti-inflammatory, immunosuppressive, and antiproliferative properties. This technical guide delves into the preclinical data underpinning the mechanism of action of desoximetasone and explores its potential application in novel and rare dermatological conditions. While specific preclinical studies on desoximetasone for many novel dermatoses are not extensively published, this paper synthesizes the known pharmacological profile and outlines relevant preclinical models and experimental approaches to evaluate its efficacy in new indications. This guide serves as a resource for researchers and drug development professionals seeking to expand the therapeutic applications of desoximetasone.

Core Mechanism of Action of Desoximetasone

Desoximetasone, like other corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1] The primary mechanisms contributing to its anti-inflammatory and immunosuppressive effects include:

-

Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of numerous inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2]

-

Vasoconstriction: Desoximetasone induces vasoconstriction in the skin, which helps to reduce erythema and edema associated with inflammatory dermatoses.[1]

-

Antiproliferative Effects: Desoximetasone can inhibit the proliferation of various skin cells, including keratinocytes and fibroblasts, which is beneficial in hyperproliferative conditions like psoriasis.[1]

Signaling Pathway of Desoximetasone's Anti-Inflammatory Action

Caption: General signaling pathway of desoximetasone in a target cell.

Preclinical Evaluation for Novel Dermatoses: A Framework

While clinical experience with desoximetasone is extensive for common inflammatory skin diseases, its potential in rare or "novel" dermatoses is less explored in publicly available preclinical literature. However, based on its well-defined mechanism of action, a framework for its preclinical evaluation in new indications can be proposed.

Relevant Preclinical Models of Inflammatory Skin Diseases

A variety of animal models are available to study the pathophysiology of inflammatory dermatoses and to test the efficacy of therapeutic agents.[1][3] The choice of model depends on the specific human disease being investigated.

| Disease Category | Preclinical Model | Key Features | Potential Application for Desoximetasone Evaluation |

| Psoriasiform Dermatitis | Imiquimod (IMQ)-induced mouse model | Induces skin inflammation with features resembling human psoriasis, including epidermal hyperplasia, parakeratosis, and infiltration of immune cells. | Evaluation of anti-inflammatory and antiproliferative effects. Measurement of skin thickness, inflammatory cell infiltrate, and cytokine expression. |

| Atopic Dermatitis-like Disease | Oxazolone-induced mouse model | Induces a Th2-dominant inflammatory response with eczematous lesions, pruritus, and elevated IgE levels.[4] | Assessment of effects on allergic inflammation, pruritus (scratching behavior), and immune cell infiltration. |

| Autoimmune Blistering Diseases | Antibody transfer-induced models of pemphigoid | Injection of pathogenic antibodies induces blistering and inflammation characteristic of diseases like bullous pemphigoid.[5] | Evaluation of the ability to suppress antibody-mediated inflammation and blister formation. |

| Cutaneous Lupus Erythematosus | MRL/lpr mouse model | Spontaneously develops autoimmune disease with skin lesions resembling human cutaneous lupus.[6][7][8] | Assessment of the effect on skin lesions, immune complex deposition, and inflammatory infiltrates. |

| Scleroderma/Fibrosis | Bleomycin-induced mouse model | Induces skin fibrosis and inflammation, mimicking features of scleroderma. | Investigation of potential anti-fibrotic and anti-inflammatory effects. |

In Vitro Models for Mechanistic Studies

In addition to in vivo models, various in vitro systems can be utilized to dissect the specific cellular and molecular effects of desoximetasone.

| Cell-Based Assay | Purpose | Typical Readouts |

| Cytokine-stimulated Keratinocytes | To model the inflammatory environment of dermatoses and assess the anti-inflammatory effects of desoximetasone.[9][10][11] | Measurement of pro-inflammatory cytokine and chemokine secretion (e.g., IL-6, IL-8, CCL20) by ELISA or qPCR. |

| NF-κB Reporter Assay | To quantify the inhibitory effect of desoximetasone on the NF-κB signaling pathway.[12][13][14][15] | Measurement of luciferase or other reporter gene activity under the control of an NF-κB response element. |

| Mast Cell Degranulation Assay | To evaluate the effect of desoximetasone on mast cell activation, which is relevant in pruritic and allergic skin conditions.[16][17][18][19] | Measurement of histamine (B1213489) or β-hexosaminidase release from stimulated mast cells. |

| T-cell Proliferation and Cytokine Production Assays | To assess the immunosuppressive effects on T-cells, which play a central role in many inflammatory dermatoses. | Measurement of T-cell proliferation (e.g., via BrdU incorporation) and cytokine production (e.g., IFN-γ, IL-17) by flow cytometry or ELISA. |

Investigating Desoximetasone for a Novel Dermatosis: A Case Study Approach for Familial Reactive Perforating Collagenosis (FRPC)

Familial Reactive Perforating Collagenosis (FRPC) is a rare genetic skin disorder characterized by the transepidermal elimination of altered collagen.[20][21][22][23] While the exact pathogenesis is not fully understood, inflammation is a component of the lesions. A recent case report has shown the clinical efficacy of topical desoximetasone in treating FRPC, suggesting a potential therapeutic role.[20][21][22] Although this is a clinical observation, a preclinical investigation could provide mechanistic insights.

Hypothetical Preclinical Experimental Workflow

The following workflow outlines a potential preclinical study to investigate the effects of desoximetasone in a model relevant to FRPC.

Caption: Hypothetical workflow for preclinical evaluation of desoximetasone for FRPC.

Detailed Methodologies (Hypothetical)

In Vitro Study: Effect of Desoximetasone on Human Dermal Fibroblasts

-

Cell Culture: Primary human dermal fibroblasts would be isolated from skin biopsies of FRPC patients and healthy donors. Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Experimental Treatment: Fibroblasts would be seeded in 6-well plates and grown to confluence. Cells would then be treated with a vehicle control or varying concentrations of desoximetasone (e.g., 1 nM to 1 µM) for 24 hours in the presence or absence of a pro-fibrotic stimulus like TGF-β (10 ng/mL).

-

Analysis:

-

Collagen Production: Soluble collagen in the culture supernatant would be quantified using a Sircol Collagen Assay.

-

Gene Expression: RNA would be extracted from the cells, and the expression of genes related to collagen synthesis (e.g., COL1A1, COL3A1) and inflammation (e.g., IL6, MCP1) would be analyzed by quantitative real-time PCR (qPCR).

-

Cell Proliferation: Cell viability and proliferation would be assessed using an MTT assay.

-

In Vivo Study: Efficacy of Desoximetasone in a Bleomycin-Induced Skin Fibrosis Model

-

Animal Model: C57BL/6 mice would be used. Skin fibrosis would be induced by daily subcutaneous injections of bleomycin (B88199) (100 µL of 1 mg/mL) into a defined area of the back for 4 weeks.

-

Topical Treatment: Desoximetasone (0.05% ointment) or a vehicle control would be applied topically to the bleomycin-injected skin area once daily for the 4-week duration of the study.

-

Analysis:

-

Skin Thickness: Skin thickness at the treatment site would be measured weekly using calipers.

-

Histopathology: At the end of the study, skin samples would be collected, fixed in formalin, and embedded in paraffin. Sections would be stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline (B1673980) Assay: The collagen content of skin samples would be quantified by measuring the hydroxyproline content.

-

Conclusion and Future Directions

Desoximetasone is a potent topical corticosteroid with a well-characterized mechanism of action. While its clinical use is established for common dermatoses, its potential in novel and rare inflammatory skin conditions remains an area of significant interest. The preclinical models and experimental workflows outlined in this whitepaper provide a framework for the systematic evaluation of desoximetasone's efficacy and mechanism of action in these new indications. Further preclinical research is warranted to generate the necessary data to support the expansion of desoximetasone's therapeutic applications for the benefit of patients with unmet medical needs.

References

- 1. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dermal Models | Skin inflammation | CRO Services [oncodesign-services.com]

- 3. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dapsone Suppresses Disease in Preclinical Murine Models of Pemphigoid Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models of spontaneous and drug-induced cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of cutaneous lupus erythematosus and lupus erythematosus photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Murine models of cutaneous involvement in lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Keratinocytes under Fire of Proinflammatory Cytokines: Bona Fide Innate Immune Cells Involved in the Physiopathology of Chronic Atopic Dermatitis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “Input/output cytokines” in epidermal keratinocytes and the involvement in inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Keratinocyte Transcriptome in Psoriasis: Pathways Related to Immune Responses, Cell Cycle and Keratinization | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Dexamethasone does not inhibit the release of mediators from human mast cells residing in airway, intestine, or skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition by glucocorticoids of the mast cell-dependent weal and flare response in human skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrocortisone and dexamethasone dose-dependently stabilize mast cells derived from rat peritoneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Purinergic Signaling in Mast Cell Degranulation and Asthma [frontiersin.org]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. Familial Reactive Perforating Collagenosis with Adolescence-Onset: A Rare Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Collagenosis, Familial Reactive Perforating - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]

Vasoconstrictive Effects of Desoximetasone in Skin Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasoconstrictive effects of the potent topical corticosteroid, desoximetasone (B1670307), in various skin models. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on Vasoconstrictive Potency

The vasoconstrictive properties of topical corticosteroids are a key indicator of their potency. The degree of skin blanching, or whitening, is directly proportional to the extent of vasoconstriction and is a widely accepted surrogate for anti-inflammatory efficacy. Desoximetasone has been extensively evaluated using the Vasoconstriction Assay (VCA).

Chromameter and Visual Assessment Scores

A study comparing a 0.25% desoximetasone spray to other topical corticosteroids of known potency provides the following visual assessment data, demonstrating its high potency.[1]

| Treatment | Mean Visual Score* | Potency Class (Conventional) |

| Desoximetasone Spray, 0.25% | 1.81 | High to Super-High (I-II) |

| Clobetasol Propionate Spray, 0.05% | 1.77 | Super-High (I) |

| Mometasone Furoate Ointment, 0.1% | 1.63 | High (II) |

| Desoximetasone Cream, 0.25% | 1.59 | High (II) |

| Fluocinonide Ointment, 0.05% | 1.58 | High (II) |

| Fluticasone Propionate Cream, 0.05% | 1.09 | Medium (III-V) |

| Hydrocortisone Cream, 2.5% | 0.53 | Low (VII) |

| Placebo (Vehicle) | 0.02 | - |

*Visual scores were assessed on a scale, with higher scores indicating greater vasoconstriction (blanching).

Qualitative studies using chromametry have confirmed that 0.25% desoximetasone formulations (ointment and fatty ointment) exhibit a similar vasoconstrictive potential to 0.05% betamethasone, a potent class III corticosteroid.[2]

Experimental Protocols

In Vivo Human Vasoconstriction Assay (VCA)

This protocol is based on the standardized Stoughton-McKenzie assay, widely used for determining the bioequivalence and potency of topical corticosteroids.[3]

Objective: To quantify the vasoconstrictive effect of desoximetasone on human skin.

Subjects: Healthy adult volunteers with no history of skin diseases or allergies to corticosteroids. Subjects are often screened for their ability to show a discernible blanching response.

Materials:

-

Desoximetasone formulation (e.g., 0.25% cream, ointment, or spray)

-

Reference corticosteroid formulations of known potency

-

Placebo (vehicle)

-

Chromameter (e.g., Minolta) for objective color measurement

-

Standardized lighting for visual assessment

-

Occlusive or non-occlusive dressings (as per study design)

-

Skin markers

Procedure:

-

Site Demarcation: Mark multiple small, uniform application sites on the volar aspect of the forearms of each subject.

-

Baseline Measurement: Before application, measure the baseline skin color of each site using a chromameter (recording the L, a, and b* values) and by visual assessment under standardized lighting.

-

Product Application: Apply a standardized amount of the desoximetasone formulation, reference products, and placebo to the designated sites in a randomized and blinded manner.

-

Application Duration: The duration of application can vary, but is typically between 6 and 16 hours for occlusive studies, or shorter for non-occlusive dose-duration response studies.[3]

-

Product Removal: At the end of the application period, carefully remove any remaining product from the skin sites.

-

Post-Application Assessments: At specified time points after product removal (e.g., 2, 4, 6, 12, and 24 hours), assess the degree of vasoconstriction at each site.

-

Chromameter Readings: Take multiple readings at each site to obtain an average a* value. A decrease in the a* value indicates a reduction in redness and thus, vasoconstriction.

-

Visual Scoring: A trained and blinded evaluator scores the blanching at each site using a standardized scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).

-

-

Data Analysis: The change in a* value from baseline is calculated for each site. The area under the effect curve (AUEC) for both chromameter and visual score data is often used to compare the potency of different formulations.[4]

Experimental Workflow for the In Vivo Human Vasoconstriction Assay (VCA).

Ex Vivo Human Skin Model Assay

This protocol is adapted from methodologies using isolated perfused human skin flaps, which provide a viable and metabolically active model for pharmacological studies.[5]

Objective: To assess the direct vasoconstrictive effect of desoximetasone on the microvasculature of intact human skin.

Skin Model: Freshly excised human skin flaps obtained from surgical procedures (e.g., abdominoplasty), containing intact dermal and subdermal vascular plexuses.

Materials:

-

Isolated perfusion system (peristaltic pump, oxygenator, heated reservoir)

-

Krebs-Henseleit buffer (or similar physiological buffer) with albumin

-

Desoximetasone solution at various concentrations

-

Vasoconstrictor agent (e.g., norepinephrine) as a positive control

-

Vasodilator agent (e.g., acetylcholine) to assess endothelial function

-

Pressure transducer and data acquisition system

-

Microscope with digital imaging capabilities (optional)

Procedure:

-

Skin Flap Preparation: Cannulate the arterial pedicle of the skin flap for perfusion and the venous pedicle for effluent collection.

-

System Equilibration: Perfuse the skin flap with the oxygenated, warmed Krebs-Henseleit buffer at a constant flow rate until a stable baseline vascular resistance is achieved. Vascular resistance is calculated from the perfusion pressure.

-

Viability and Reactivity Check:

-

Introduce a known vasoconstrictor (e.g., norepinephrine) into the perfusate to confirm that the vascular smooth muscle is responsive.

-

After washout and return to baseline, pre-constrict the vessels with norepinephrine (B1679862) and then introduce a vasodilator (e.g., acetylcholine) to confirm endothelial integrity.

-

-

Desoximetasone Application: Introduce desoximetasone into the perfusate at a specific concentration and perfuse for a set duration.

-

Measurement of Vasoconstriction: Continuously monitor the perfusion pressure. An increase in perfusion pressure at a constant flow rate indicates an increase in vascular resistance, and therefore, vasoconstriction.

-

Dose-Response Curve: After a washout period and return to baseline, repeat step 4 with different concentrations of desoximetasone to generate a dose-response curve.

-

Histological Analysis (Optional): At the end of the experiment, tissue samples can be taken for histological analysis to assess tissue viability and morphology.

Experimental Workflow for the Ex Vivo Human Skin Model Assay.

Signaling Pathways of Desoximetasone-Induced Vasoconstriction

The vasoconstrictive effect of desoximetasone, like other corticosteroids, is primarily mediated through the genomic actions of the glucocorticoid receptor (GR). The precise signaling cascade is complex and involves the modulation of various vasoactive mediators.

-

Receptor Binding and Translocation: Desoximetasone penetrates the skin and binds to cytosolic Glucocorticoid Receptors (GR) in endothelial and vascular smooth muscle cells. This binding causes a conformational change in the GR, its dissociation from chaperone proteins, and its translocation into the nucleus.[6]

-

Genomic Regulation (Transrepression): Inside the nucleus, the desoximetasone-GR complex interacts with transcription factors like NF-κB and AP-1. This interaction prevents these pro-inflammatory transcription factors from binding to DNA and inducing the expression of genes for vasodilatory mediators, most notably enzymes involved in prostaglandin (B15479496) synthesis.[6]

-

Inhibition of Phospholipase A2 (PLA2): A key mechanism is the upregulation of annexin-1 (lipocortin-1) by the GR. Annexin-1 inhibits the activity of phospholipase A2 (PLA2).[7] PLA2 is the enzyme responsible for releasing arachidonic acid from the cell membrane. By inhibiting PLA2, desoximetasone blocks the synthesis of arachidonic acid-derived vasodilators, such as prostaglandin E2 (PGE2) and prostacyclin (PGI2).[8][9][10]

-

Inhibition of Cyclooxygenase-2 (COX-2): Glucocorticoids also transcriptionally repress the gene for COX-2, the inducible enzyme that converts arachidonic acid into prostaglandins. This provides a secondary block on the production of vasodilatory prostaglandins.[10]

-

Potentiation of Vasoconstrictors: Glucocorticoids are known to have a "permissive" effect, enhancing the vasoconstrictive response of vascular smooth muscle to circulating catecholamines like norepinephrine.[11] This may involve upregulation of adrenergic receptors on the smooth muscle cells.

-

Mineralocorticoid Receptor (MR) Involvement: There is evidence that glucocorticoids can also bind to mineralocorticoid receptors in vascular smooth muscle, which can trigger rapid, non-genomic signaling pathways involving MAP kinases (e.g., ERK1/2), leading to increased vascular contractility.[12][13][14]

The net effect of these actions is a reduction in the local concentration of vasodilators and an enhanced response to vasoconstrictors, leading to the narrowing of dermal blood vessels and the characteristic skin blanching observed in the VCA.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gmp-compliance.org [gmp-compliance.org]

- 4. remedypublications.com [remedypublications.com]

- 5. The isolated perfused human skin flap: design, perfusion technique, metabolism, and vascular reactivity [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Glucocorticoid-induced vasoconstriction in human skin. An inhibitory role on phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New mechanisms for effects of anti-inflammatory glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Glucocorticoid-related signaling effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Effects of Desoximetasone on Skin Cells: A Technical Guide

Abstract

Desoximetasone (B1670307) is a high-potency topical corticosteroid widely utilized in dermatology for its profound anti-inflammatory, antipruritic, and vasoconstrictive properties. A crucial component of its therapeutic efficacy, particularly in hyperproliferative skin disorders such as psoriasis and certain forms of eczema, is its potent antiproliferative effect on cutaneous cells. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular consequences of desoximetasone's action on skin cells, primarily keratinocytes and fibroblasts. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its cytostatic and cytotoxic activities.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Like all corticosteroids, the biological effects of desoximetasone are mediated through its interaction with the intracellular glucocorticoid receptor (GR). The process is a multi-step cascade involving genomic and non-genomic pathways.

-

Ligand Binding and Receptor Activation: Upon penetrating the cell membrane, desoximetasone binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (Hsp) and other chaperones. Ligand binding induces a conformational change, causing the GR to dissociate from this complex.

-

Nuclear Translocation and Dimerization: The activated GR-ligand complex then dimerizes and translocates into the nucleus.

-

Genomic Regulation: Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (trans-activation) or repress (trans-repression) gene transcription.

-

Trans-activation: Upregulation of anti-inflammatory and antiproliferative genes.

-

Trans-repression: Downregulation of pro-inflammatory and pro-proliferative genes. A key mechanism for this is the GR's ability to interfere with the activity of other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are pivotal in driving inflammation and cellular proliferation.

-

Caption: General signaling pathway of Desoximetasone via the Glucocorticoid Receptor.

Effects on Keratinocytes

Keratinocytes, the primary cell type of the epidermis, are key targets for desoximetasone. In inflammatory conditions like psoriasis, keratinocytes undergo hyperproliferation. Desoximetasone effectively normalizes the rate of skin cell turnover through several mechanisms.

-

Cell Cycle Arrest: Corticosteroids are known to induce cell cycle arrest, primarily in the G1 or G2 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. Studies on various corticosteroids show an upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which binds to and inactivates cyclin/CDK complexes, thereby halting cell cycle progression. While direct studies quantifying this for desoximetasone are limited, the effects are a recognized class characteristic. For example, other potent corticosteroids have been shown to arrest the HaCaT keratinocyte cell line primarily in the G2-phase.

-

Induction of Apoptosis: Beyond halting proliferation, corticosteroids can induce programmed cell death (apoptosis) in hyperproliferative keratinocytes. This effect contributes to the thinning of the psoriatic plaque. The pro-apoptotic mechanisms involve the regulation of the Bcl-2 family of proteins and the activation of caspase cascades. However, it is noteworthy that some studies have found keratinocytes to be relatively resistant to steroid-induced apoptosis compared to other cell types, suggesting that cell cycle arrest is the predominant antiproliferative mechanism.

-

Inhibition of Pro-proliferative Signaling: Desoximetasone, via GR-mediated trans-repression, inhibits the activity of transcription factors AP-1 and NF-κB. These factors are crucial for transcribing genes that promote keratinocyte proliferation and inflammation. By suppressing their activity, desoximetasone cuts off key signals that drive the hyperproliferative state.

Effects on Dermal Fibroblasts

The effect of glucocorticoids on fibroblasts can be complex. While some studies have shown that certain glucocorticoids can enhance fibroblast proliferation under specific conditions, the predominant effect in a therapeutic context, particularly with potent corticosteroids, is inhibitory. This inhibition is a contributing factor to the potential side effect of skin atrophy with long-term use.

-

Inhibition of Proliferation: Glucocorticoids can prolong the G1 phase of the fibroblast cell cycle. This is associated with the inhibition of the phosphorylation of the retinoblastoma protein (pRb).

-

Regulation of Gene Expression: The mechanism involves the induction of the cyclin-dependent kinase inhibitor p21Cip1, which inactivates cyclinD/Cdk4 complexes, thereby preventing G1/S phase transition.

Quantitative Data on Antiproliferative Effects